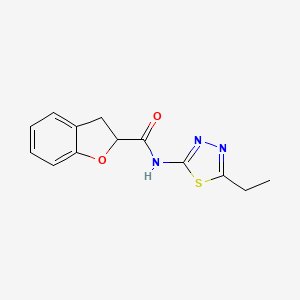

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a heterocyclic hybrid compound combining a 1,3,4-thiadiazole ring and a 2,3-dihydrobenzofuran system linked via a carboxamide group. The 1,3,4-thiadiazole scaffold is known for antimicrobial, anticonvulsant, and enzyme-inhibitory activities, while benzofuran derivatives exhibit anti-inflammatory, anticancer, and neuroprotective properties .

Properties

Molecular Formula |

C13H13N3O2S |

|---|---|

Molecular Weight |

275.33 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C13H13N3O2S/c1-2-11-15-16-13(19-11)14-12(17)10-7-8-5-3-4-6-9(8)18-10/h3-6,10H,2,7H2,1H3,(H,14,16,17) |

InChI Key |

YUZLWGUYNZBTNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in polyphosphoric acid . This method allows for the formation of the thiadiazole ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, making the synthesis process relatively straightforward and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiadiazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its anticonvulsant and anticancer properties.

Industry: Utilized in the development of agrochemicals due to its insecticidal properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring acts as a hydrogen-binding domain and a two-electron donor system, allowing the compound to interact with various biological molecules . This interaction can lead to the inhibition of enzymes or receptors, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Containing Analogs

Compound A : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide (C₁₂H₂₁N₃OS)

- Structure : Features a 1,3,4-thiadiazole ring linked to a valproic acid-derived amide.

- Synthesis : Prepared via amidation of valproic acid with 5-ethyl-1,3,4-thiadiazol-2-amine, confirmed by IR, NMR, and elemental analysis .

- Properties :

- Key Difference : Unlike the target compound, this analog lacks the benzofuran system, instead incorporating a linear aliphatic chain.

Compound B : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives

- Structure : 1,3,4-thiadiazole with benzamide substituents and piperidine-thioether side chains.

- Synthesis : Multi-step synthesis involving thioether formation and amidation, characterized by NMR and mass spectrometry .

- Activity : Evaluated for acetylcholinesterase (AChE) inhibition, highlighting the role of thiadiazole in enzyme targeting .

Benzofuran-Containing Analogs

Compound C: N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide

- Structure : Benzofuran core with a nitro group, carbohydrazide linker, and thiazole ring.

- Synthesis : Nitration of methyl-2-hydroxy benzoate followed by condensation with thiazole derivatives, confirmed by spectroscopic methods .

- Key Difference : The target compound uses a carboxamide (vs. carbohydrazide) and a thiadiazole (vs. thiazole), likely improving metabolic stability and hydrogen-bonding capacity.

Hybrid Thiadiazole-Benzofuran Derivatives

The target compound represents a hybrid design, merging the 1,3,4-thiadiazole and dihydrobenzofuran systems. This combination may synergize the bioactivity of both moieties:

- The thiadiazole’s sulfur and nitrogen atoms improve binding to biological targets.

- Synthetic Challenges : Coupling the benzofuran carboxamide to the thiadiazole ring may require optimized condensation conditions, similar to methods in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Characterization Methods

Key Research Findings

- Anti-Epileptic Potential: Compound A’s activity suggests that the thiadiazole-amide motif in the target compound could be leveraged for CNS disorders, though solubility remains a challenge .

- Enzyme Inhibition : Thiadiazole-benzamide hybrids (e.g., Compound B) demonstrate the scaffold’s versatility in targeting enzymes like AChE .

- Synthetic Flexibility : Benzofuran nitration and heterocyclic condensation (as in Compound C) provide a template for modifying the target compound’s substituents .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a benzofuran structure. The unique combination of these two structures contributes to its biological activity. The IUPAC name for this compound is this compound, with the molecular formula .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiadiazole moiety can act as both a hydrogen bond donor and acceptor, allowing it to interact effectively with various enzymes. This interaction can inhibit enzyme activity, leading to altered metabolic processes.

- Receptor Modulation : The compound may also modulate receptor functions, affecting signaling pathways that are crucial in various biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

- A series of related compounds demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Some derivatives showed IC50 values lower than that of the standard drug sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

These results indicate that certain derivatives exhibit superior potency compared to established anticancer agents.

Antiviral Activity

Thiadiazole derivatives have also been evaluated for antiviral properties. Research indicates that these compounds can exhibit protective effects against viral infections, enhancing their potential as therapeutic agents in virology .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study involving the synthesis and evaluation of thiadiazole derivatives reported that several compounds significantly inhibited cell proliferation in vitro. The mechanisms involved included apoptosis induction and cell cycle arrest in the sub-G1 phase .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole compounds revealed that modifications at specific positions on the thiadiazole ring can enhance biological activity. For example, the introduction of halogen substituents increased potency against cancer cells .

- In Silico Studies : Molecular docking studies have confirmed the binding affinity of these compounds to key targets such as VEGFR-2, suggesting a mechanism for their anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions. For example, thiadiazole derivatives are prepared via cyclization of intermediates like N-phenylhydrazinecarboxamides and trichloroethyl carboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Key steps include pH adjustment (e.g., ammonia for precipitation) and purification via recrystallization .

- Characterization : Confirm structure using ¹H/¹³C NMR and mass spectrometry (MS) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Techniques :

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .

- Spectroscopy : NMR (400 MHz, DMSO-d₆) confirms functional groups and stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for thiadiazole-benzofuran hybrids?

- Findings : Thiadiazole derivatives exhibit antimicrobial (e.g., Staphylococcus aureus), antifungal, and anticancer activity . For example, analogous compounds like N-(5-R-benzyl-1,3-thiazol-2-yl)furan-3-carboxamides show selective cytotoxicity against cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ values for anticancer activity) .

- Structural Modifications : Compare analogs (e.g., substitution at the 5-ethyl or benzofuran groups) to identify pharmacophores .

- Mechanistic Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to clarify mode of action .

Q. What strategies optimize the synthesis yield and scalability of this compound?

- Optimization Methods :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 3 hours) and improves yield .

- Catalysis : Triethylamine or iodine accelerates cyclization .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

- Case Study :

- Electron-Withdrawing Groups (e.g., trifluoromethyl) : Enhance metabolic stability and target binding .

- Steric Hindrance : Bulky groups (e.g., 2-methylbenzyl) may reduce antibacterial activity but improve selectivity for cancer cells .

- Computational Tools : DFT calculations predict charge distribution and reactivity sites .

Critical Analysis of Contradictory Evidence

- Antimicrobial vs. Anticancer Activity : While highlights broad-spectrum antimicrobial activity, and emphasize anticancer potential. This discrepancy may arise from assay conditions (e.g., bacterial vs. eukaryotic cell models) or substituent effects. Researchers should standardize protocols (e.g., CLSI guidelines for antimicrobial tests and NCI-60 panel for cancer screening ).

Future Research Directions

Structure-Activity Relationship (SAR) : Systematically modify the ethyl group or benzofuran ring to enhance selectivity .

In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) .

Target Identification : Use proteomics or CRISPR screening to identify molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.